Dimethyl 2,2'-(methylenedisulfonyl)diacetate

Description

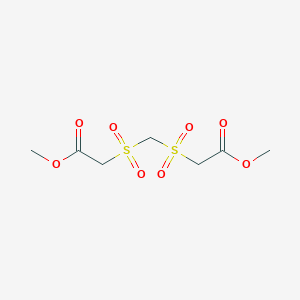

Dimethyl 2,2'-(methylenedisulfonyl)diacetate is a sulfonyl-bridged diacetate ester characterized by a central methylene group flanked by two sulfonyl moieties, each linked to acetate ester groups. Sulfonyl groups are known to enhance chemical stability and reactivity, which may influence its utility in cross-coupling reactions or as a sulfonating agent.

Properties

IUPAC Name |

methyl 2-[(2-methoxy-2-oxoethyl)sulfonylmethylsulfonyl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O8S2/c1-14-6(8)3-16(10,11)5-17(12,13)4-7(9)15-2/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILDRESNKPLFXAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CS(=O)(=O)CS(=O)(=O)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00317660 | |

| Record name | Dimethyl 2,2'-(methylenedisulfonyl)diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00317660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74705-20-7 | |

| Record name | NSC319678 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319678 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl 2,2'-(methylenedisulfonyl)diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00317660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Dimethyl 2,2'-(methylenedisulfonyl)diacetate (DMSDA) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and antioxidant activities.

Chemical Structure and Properties

DMSDA features a methylenedisulfonyl group flanked by two acetate moieties. Its structural configuration contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research Findings:

- DMSDA has shown promising antimicrobial activity against various pathogens. In a study focusing on the antimicrobial properties of similar sulfonyl compounds, derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria, as well as fungi. For instance, compounds similar to DMSDA demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 18 to 31 μM against tested strains like E. coli and S. aureus .

Table 1: Antimicrobial Activity of DMSDA-related Compounds

| Compound | MIC (μM) | Target Organisms |

|---|---|---|

| This compound | 20-30 | E. coli, S. aureus, C. albicans |

| Related Sulfonyl Compound | 18-31 | Various Gram-positive/negative bacteria |

Anticancer Activity

Case Studies:

- DMSDA has been evaluated for its cytotoxic effects on cancer cell lines. A study indicated that similar compounds targeting NEK kinases demonstrated significant growth inhibition in breast cancer cells (MCF-7), with growth inhibitory values (GI50) suggesting strong potential for therapeutic applications .

Table 2: Cytotoxicity of DMSDA

Antioxidant Activity

Mechanism of Action:

- The antioxidant activity of DMSDA is attributed to its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related damage in cells. The compound's structure allows it to interact with reactive oxygen species effectively.

Research Findings:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares dimethyl 2,2'-(methylenedisulfonyl)diacetate with three structurally related compounds from the provided evidence, focusing on molecular properties, functional groups, and applications.

Structural and Functional Group Analysis

Table 1: Comparative Structural Features

Key Observations :

- Sulfonyl vs. Aromatic Bridges: The target compound’s methylenedisulfonyl bridge contrasts with TAJ4’s methylenebis(benzo-triazolylphenylene) and ’s methyl ethylidene-phenyleneoxy bridges.

- Applications :

- TAJ4 : Exhibits biological activity as a NEK-family protein antagonist, suggesting utility in cancer therapy .

- Compound : Lacks reported bioactivity but may serve as a polymer precursor due to its bulky phenyleneoxy groups .

- Compound : Functions as a fluorescent coumarin derivative precursor, highlighting the role of nitro and coumarin groups in optical applications .

Q & A

Q. What are the standard synthetic routes for Dimethyl 2,2'-(methylenedisulfonyl)diacetate, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution. For example, refluxing 3,3'-((4-nitrophenyl)methylene)bis(4-hydroxycoumarin) with methyl bromoacetate in acetone using anhydrous K₂CO₃ as a base yields the product . Optimization involves adjusting molar ratios (e.g., 1:2.5 molar ratio of substrate to methyl bromoacetate), reaction time (≥24 hours), and solvent polarity. Monitoring via TLC or HPLC ensures completion.

Q. Which spectroscopic and analytical techniques are critical for validating the structure of this compound?

- Elemental analysis : Compare calculated vs. experimental C/H/N percentages (e.g., Calc. C 65.65%, Found C 65.27%) to confirm purity .

- NMR spectroscopy : Use ¹H/¹³C NMR to verify methyl ester peaks (δ ~3.8 ppm for OCH₃) and sulfonyl/methylene groups .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How can impurities from incomplete esterification or side reactions be identified and resolved?

Impurities like unreacted hydroxy precursors or bromoacetate byproducts are detectable via HPLC with a C18 column (acetonitrile/water gradient). Purification involves recrystallization (e.g., acetone/hexane) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis of derivatives of this compound?

A 2³ factorial design can systematically test variables:

Q. What computational methods are suitable for predicting the reactivity of the methylenedisulfonyl moiety in nucleophilic environments?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states during sulfonyl group reactions. Electrostatic potential maps highlight nucleophilic attack sites, while Fukui indices predict regioselectivity . Compare computational results with experimental kinetic data (e.g., SN2 reaction rates with amines) .

Q. How can contradictions in elemental analysis data (e.g., C/H/N deviations) be resolved?

Minor discrepancies (e.g., ΔC ~0.3%) may arise from hygroscopicity or residual solvents. Dry samples under vacuum (40°C, 24 hr) and repeat analysis. For persistent issues, use alternative techniques like combustion analysis coupled with ion chromatography for sulfur/oxygen quantification .

Q. What strategies are effective in studying the impact of substituents on the compound’s fluorescence or antioxidant properties?

- Functionalization : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position of the phenyl ring to enhance fluorescence quantum yield (compare with rhodamine B as a reference) .

- Bioactivity assays : DPPH radical scavenging assays evaluate antioxidant activity. Correlate results with Hammett constants (σ) of substituents to establish structure-activity relationships .

Methodological Considerations

Q. What experimental frameworks support rigorous analysis of this compound’s stability under varying pH and temperature?

Design accelerated degradation studies:

- Conditions : pH 2–12 (HCl/NaOH buffers), 40–80°C, 48 hours.

- Analysis : Monitor decomposition via UV-Vis (λmax shifts) and LC-MS to identify degradation products (e.g., hydrolysis of ester groups). Kinetics follow Arrhenius equations to predict shelf life .

Q. How can crystallographic data (if available) be interpreted using software like SHELX?

For single-crystal X-ray

Q. What methodologies enable the synthesis of bis-derivatives (e.g., thiazolidinones) from this compound?

React the diacetate with hydrazine hydrate to form hydrazide intermediates, followed by cyclization with CS₂ or thioureas to yield bis-thiazolidinones. Characterize via IR (C=O/C=S stretches) and ¹⁵N NMR for hydrazide linkage confirmation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.